REACTION_SMILES
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[C:19](=[O:20])([O-:21])[O-:22].[CH2:25]1[O:26][CH2:27][CH2:28][O:29][CH2:30]1.[Cl:11][c:12]1[cH:13][c:14]([NH2:15])[cH:16][cH:17][cH:18]1.[Cl:1][c:2]1[n:3][cH:4][cH:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10].[K+:23].[K+:24]>>[c:2]1([NH:15][c:14]2[cH:13][c:12]([Cl:11])[cH:18][cH:17][cH:16]2)[n:3][cH:4][cH:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cccnc1Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
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|
Type
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product
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Smiles
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O=[N+]([O-])c1cccnc1Nc1cccc(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |